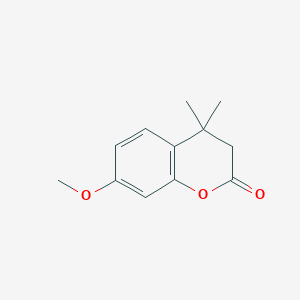

7-Methoxy-4,4-dimethylchroman-2-one

Description

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

7-methoxy-4,4-dimethyl-3H-chromen-2-one |

InChI |

InChI=1S/C12H14O3/c1-12(2)7-11(13)15-10-6-8(14-3)4-5-9(10)12/h4-6H,7H2,1-3H3 |

InChI Key |

PHTNCDZCNKCVRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)OC2=C1C=CC(=C2)OC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of 7-Methoxy-4,4-dimethylchroman-2-one and Analogues

Key Findings and Analysis

Methyl and methoxy groups generally enhance lipophilicity, influencing bioavailability and membrane permeability.

Methoxy groups at position 7 (as in 7-Methoxy-4,4-dimethylchroman-2-one) act as electron-donating groups, stabilizing the chromanone ring through resonance, whereas hydroxyl groups (e.g., in 4´,7-dihydroxy derivatives) increase polarity and hydrogen-bonding capacity .

Coordination Chemistry: Chromanones with sulfonate or hydroxyl groups (e.g., 7-methoxy-4'-hydroxyisoflavone-3-sulfonate) form stable coordination complexes with metals like Sr(II), as seen in crystal structures with octahedral geometries . In contrast, 7-Methoxy-4,4-dimethylchroman-2-one lacks such coordinating groups, limiting its use in metal-organic frameworks.

Thermal and Spectral Properties: Substituted chromanones with hydroxyl groups (e.g., 7-hydroxy-4'-methoxychromanone) exhibit higher melting points (245–249°C) due to intermolecular hydrogen bonding, whereas methoxy-substituted derivatives like 4'-methoxychromanone melt at 134°C . Vibrational spectroscopy (FTIR/Raman) of 4,7-dimethylcoumarin reveals that replacing the 2-ketone oxygen with sulfur (to form thiocoumarin) shifts absorption bands, highlighting the heteroatom’s impact on electronic structure .

Biological and Material Applications: Phenyl-substituted chromanones (e.g., 4´,7-dihydroxy-3´-methoxy-8-methyl-4-phenyl-chroman-2-one) are explored for antioxidant activity due to phenolic hydroxyl groups . Fluorescent coumarins like 7-Methoxy-4-methylcoumarin find use in sensors and dyes, whereas sterically hindered derivatives like 7-Methoxy-4,4-dimethylchroman-2-one may be tailored for hydrophobic drug delivery .

Preparation Methods

Reaction Mechanism and Intermediate Formation

The acetoxylation of 7-methoxy-2,2-dimethylchroman-4-one with lead tetra-acetate introduces acetoxy groups at the 3- and 4-positions, forming a diacetate intermediate. Subsequent reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields a 3,4-diol mixture. The stereochemical outcome depends on reducing conditions:

Table 1: Diol Isomer Ratios Under Varied Reducing Conditions

| Reducing Agent | Solvent | cis:% | trans:% | Yield (%) |

|---|---|---|---|---|

| NaBH₄ | Methanol | 50 | 50 | 72 |

| LiAlH₄ | THF | 16.7 | 83.3 | 68 |

Acid-Catalyzed Dehydration to Chroman-2-one

The diol mixture undergoes dehydration with concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) in toluene at 80–100°C, eliminating water to form 7-methoxy-4,4-dimethylchroman-2-one. This step proceeds via a carbocation intermediate stabilized by the 4,4-dimethyl groups, ensuring regioselectivity.

Key Observations :

-

Reaction temperatures above 90°C reduce epimerization side products.

-

Anhydrous conditions are critical to prevent hydrolysis of the methoxy group.

Bromination-Stabilized Alkylation for 3-Substitution

3-Bromination to Prevent Ring-Opening

Direct alkylation of 7-methoxy-2,2-dimethylchroman-4-one often leads to ring-opening via phenolate anion formation. This is mitigated by introducing a bromine atom at the 3-position using copper(II) bromide (CuBr₂) in chloroform-ethyl acetate. The resulting 3-bromo derivative stabilizes the carbanion intermediate, enabling subsequent alkylation without ring degradation.

Table 2: Bromination Conditions and Outcomes

| Substrate | Brominating Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 7-Methoxy-2,2-dimethylchroman-4-one | CuBr₂ | CHCl₃–EtOAc (1:1) | 4 | 78 |

Methylation with Organocuprates

The 3-bromo intermediate reacts with methylmagnesium bromide (MeMgBr) in the presence of copper(I) bromide (CuBr) to introduce methyl groups. This two-step process achieves 3,3-dimethylation with 65% yield.

Critical Parameters :

-

Temperatures below −78°C minimize competing elimination reactions.

-

Stoichiometric CuBr ensures complete transmetalation of the Grignard reagent.

Green Chemistry Approaches via Transition Metal-Free Cyclization

Base-Mediated Cyclization of Carboxylic Acid Derivatives

A metal-free route involves the cyclization of 7-methoxy-2,2-dimethyl-4-oxochroman-6-carboxylic acid (6c) under basic conditions. Using aqueous sodium hydroxide (NaOH) in methanol at room temperature, intramolecular esterification forms the chroman-2-one core.

Optimization Insights :

Table 3: Cyclization Efficiency Under Varied Bases

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaOH | MeOH | 25 | 90 |

| K₂CO₃ | Acetone | 60 | 85 |

Challenges and Stability Considerations

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 7-Methoxy-4,4-dimethylchroman-2-one?

- Answer: The compound can be synthesized via ruthenium-catalyzed reactions in 1,4-dioxane at 120°C, with precursors like substituted acetophenones and amines. Purification typically involves silica gel column chromatography, achieving yields up to 90% under optimized conditions. Reaction parameters such as catalyst loading (2 mol%) and solvent choice are critical for minimizing side products .

Q. How is the crystal structure of 7-Methoxy-4,4-dimethylchroman-2-one determined?

- Answer: Single-crystal X-ray diffraction (SC-XRD) is used, with a monoclinic crystal system (space group P2₁/c) and unit cell parameters a = 8.5600 Å, b = 6.6320 Å, c = 23.4130 Å, and β = 90.742°. Data collection employs MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (DENZO-SMN). Hydrogen atoms are geometrically constrained during refinement .

Q. What preliminary biological activities are reported for methoxy-substituted chromanones?

- Answer: Structural analogs exhibit antioxidant, antimicrobial, and anticancer properties. For example, 7-methoxy groups enhance electron-donating capacity, improving radical scavenging activity. Methyl substituents at position 2 increase lipophilicity, influencing membrane permeability in antimicrobial assays .

Advanced Research Questions

Q. How do substituent variations at the 2- and 3-positions affect biological activity?

- Answer: Modifications like ethyl or phenyl groups at position 2 improve interactions with hydrophobic binding pockets in enzymes (e.g., cytochrome P450). Methoxy groups at position 7 enhance hydrogen-bonding potential, critical for antioxidant efficacy. Structure-activity relationship (SAR) studies suggest that bulkier substituents reduce solubility but increase target affinity .

Q. What analytical challenges arise in characterizing synthetic intermediates?

- Answer: Key challenges include:

- Isomer separation: Similar polarity of diastereomers requires chiral HPLC or capillary electrophoresis.

- Polymorphism: Contradictory melting points (e.g., 62–64°C vs. 130–131°C in derivatives) may indicate polymorphic forms, resolved via differential scanning calorimetry (DSC) .

- Spectroscopic ambiguity: Overlapping NMR signals necessitate 2D techniques (e.g., COSY, HSQC) for unambiguous assignment .

Q. How do computational models predict ADME properties of chromanone derivatives?

- Answer: Quantitative structure-activity relationship (QSAR) models using descriptors like LogP (2.77–3.78) and topological polar surface area (TPSA = 39–225 Ų) predict low gastrointestinal absorption but potential blood-brain barrier (BBB) penetration. Molecular docking reveals interactions with OATP1C1 transporters, suggesting prodrug strategies to enhance bioavailability .

Q. What catalytic systems optimize the synthesis of methoxy-substituted chromanones?

- Answer: Ruthenium complexes with phosphine ligands (e.g., L1 in ) improve regioselectivity in cyclization reactions. Solvent polarity (1,4-dioxane vs. DMF) and temperature (100–120°C) influence reaction kinetics. Competitive pathways (e.g., over-oxidation) are suppressed using radical scavengers like 3,3-dimethyl-1-butene .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for chromanone derivatives?

- Answer: Variations (e.g., 62–64°C vs. 130–131°C) may stem from:

- Polymorphism: Different crystalline forms (e.g., monoclinic vs. orthorhombic) with distinct thermal stability.

- Impurity profiles: Residual solvents or unreacted precursors alter phase transitions. High-purity samples (>99% by HPLC) and DSC validation are recommended .

Q. Why do biological assays show conflicting results for antioxidant activity?

- Answer: Discrepancies arise from:

- Assay conditions: DPPH radical scavenging (methanol vs. ethanol solvents) affects solubility and reactivity.

- Substituent positioning: 5-hydroxy-7-methoxy derivatives show higher activity than 7-methoxy-4,4-dimethyl analogs due to enhanced resonance stabilization of phenoxyl radicals .

Methodological Recommendations

- Synthesis: Optimize catalyst loading (2–5 mol%) and reaction time (20–24 hours) to balance yield and purity .

- Characterization: Combine SC-XRD with Hirshfeld surface analysis to map intermolecular interactions influencing crystal packing .

- Biological Testing: Use standardized protocols (e.g., OECD guidelines for antimicrobial assays) to ensure reproducibility across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.